molecular formula C21H19N3O5S B3486696 N-(2-methyl-3-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-methyl-3-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3486696
M. Wt: 425.5 g/mol
InChI Key: WRZMYMRMKUBLBS-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core with various functional groups, including a nitro group, a methyl group, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multi-step organic reactions. One common method includes:

    Nitration: The introduction of a nitro group to the benzene ring. This can be achieved by treating 2-methylbenzene with a nitrating mixture (concentrated nitric acid and sulfuric acid) to form 2-methyl-3-nitrobenzene.

    Amidation: The formation of the benzamide structure. This involves reacting 2-methyl-3-nitrobenzene with 4-aminobenzoyl chloride in the presence of a base like pyridine to form the amide bond.

    Sulfonylation: The introduction of the sulfonyl group. This step involves reacting the intermediate product with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and sulfonylation to improve yield and efficiency, as well as employing automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Electrophilic Reagents: Halogens (chlorine, bromine), nitric acid.

    Hydrolysis Conditions: Strong acids (hydrochloric acid) or bases (sodium hydroxide).

Major Products:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or additional nitro groups on the aromatic rings.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is utilized in various fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The sulfonyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing enzyme activity or receptor binding. The benzamide core provides a stable scaffold for these interactions, allowing for precise targeting of molecular pathways.

Comparison with Similar Compounds

Similar compounds include other benzamides and sulfonyl-containing molecules. For example:

    N-(2-methyl-3-nitrophenyl)benzamide: Lacks the sulfonyl group, resulting in different reactivity and biological activity.

    4-{[(4-methylphenyl)sulfonyl]amino}benzamide:

N-(2-methyl-3-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is unique due to the combination of these functional groups, providing a versatile tool for research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-14-6-12-18(13-7-14)30(28,29)23-17-10-8-16(9-11-17)21(25)22-19-4-3-5-20(15(19)2)24(26)27/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZMYMRMKUBLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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